molecular formula C9H18O2 B1530407 2,2,6,6-Tetramethyloxan-4-ol CAS No. 20931-50-4

2,2,6,6-Tetramethyloxan-4-ol

Cat. No.: B1530407
CAS No.: 20931-50-4
M. Wt: 158.24 g/mol
InChI Key: DWCANAGJFMTPNA-UHFFFAOYSA-N
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Description

. It is a cyclic ether with a hydroxyl group attached to the fourth carbon atom of the ring structure. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,6,6-Tetramethyloxan-4-ol can be synthesized through several methods, including the cyclization of 2,2,6,6-tetramethyl-1,5-pentanediol with an acid catalyst. The reaction typically involves heating the diol in the presence of a strong acid, such as sulfuric acid, to promote the formation of the cyclic ether structure.

Industrial Production Methods: In an industrial setting, the compound is often produced through a continuous process involving the reaction of 2,2,6,6-tetramethyl-1,5-pentanediol with an acid catalyst in a reactor system. The reaction mixture is then purified to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethyloxan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce compounds such as 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-one.

  • Reduction: Reduction reactions can yield 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-ol derivatives.

  • Substitution: Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.

Scientific Research Applications

2,2,6,6-Tetramethyloxan-4-ol is widely used in scientific research due to its unique chemical properties and stability. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibitors and other biological molecules.

  • Medicine: As a precursor for the synthesis of pharmaceuticals and other bioactive compounds.

  • Industry: In the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

2,2,6,6-Tetramethyloxan-4-ol is similar to other cyclic ethers and tetrahydropyrans, such as tetrahydrofuran and 2,2,6,6-tetramethylpiperidine. its unique structure and stability set it apart from these compounds. The presence of the hydroxyl group and the tetramethyl groups contribute to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • Tetrahydrofuran

  • 2,2,6,6-Tetramethylpiperidine

  • 2,2,6,6-Tetramethyl-1,5-pentanediol

Properties

IUPAC Name

2,2,6,6-tetramethyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCANAGJFMTPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735493
Record name 2,2,6,6-Tetramethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20931-50-4
Record name 2,2,6,6-Tetramethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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